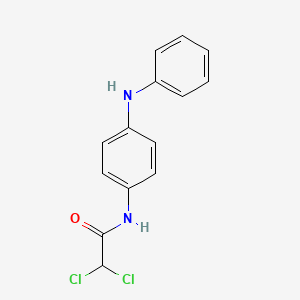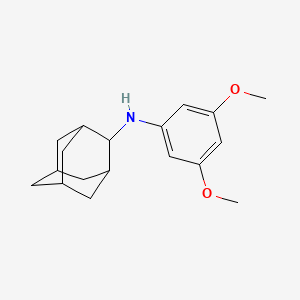
N-(3,5-dimethoxyphenyl)adamantan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)adamantan-2-amine is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic hydrocarbon with a diamond-like structure, which imparts unique properties to its derivatives. The compound this compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, attached to an adamantane core via an amine linkage. This structural configuration endows the compound with significant stability and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)adamantan-2-amine typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the catalytic hydrogenation of dicyclopentadiene, followed by isomerization and dehydrogenation.
Introduction of the Amine Group: The amine group is introduced via the Ritter reaction, where adamantane is reacted with acetonitrile in the presence of sulfuric acid to form N-adamantylacetamide. This intermediate is then hydrolyzed to yield adamantan-2-amine.
Attachment of the Phenyl Ring: The final step involves the nucleophilic substitution reaction between adamantan-2-amine and 3,5-dimethoxybenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted adamantane derivatives with various functional groups.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)adamantan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties. It has shown potential in the development of new therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)adamantan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides rigidity and stability, allowing it to effectively bind to target proteins and enzymes. The phenyl ring with methoxy substitutions enhances its hydrophobic interactions, facilitating its penetration into biological membranes. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)adamantan-2-amine can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core but different functional groups.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core with a different amine substitution.
Rimantadine: Another antiviral drug with an adamantane core and different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its lipophilicity and potential for membrane penetration, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-20-16-8-15(9-17(10-16)21-2)19-18-13-4-11-3-12(6-13)7-14(18)5-11/h8-14,18-19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRKZAHNDNUIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

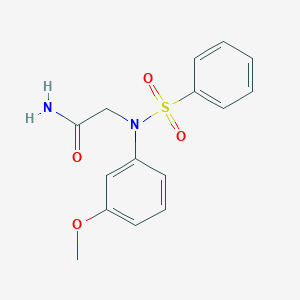
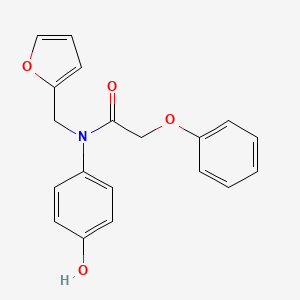
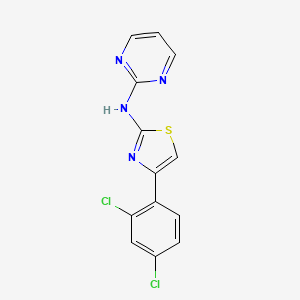
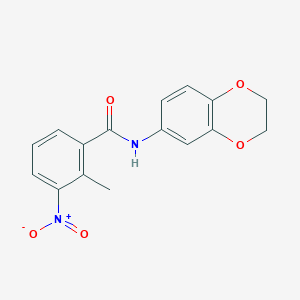
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B5784394.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5784397.png)
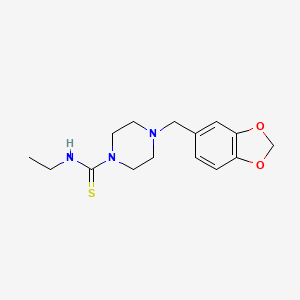
![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5784428.png)
![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)
![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)
![METHYL 2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE](/img/structure/B5784446.png)
